molecular formula C21H15F6NO4S3 B14123101 4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium CAS No. 808752-25-2

4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium

Cat. No.: B14123101
CAS No.: 808752-25-2
M. Wt: 555.5 g/mol
InChI Key: DUUUGLJXPJUUOM-UHFFFAOYSA-N
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Description

4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium is a complex organosulfur compound. It is characterized by the presence of multiple fluorine atoms and a unique dithiazanidacyclohexane ring structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium typically involves the reaction of hexafluoropropane-1,3-disulfonimide with triphenylsulfanium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process is optimized for yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium involves its interaction with specific molecular targets. The compound can form strong bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6-Hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide
  • 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
  • 4,4,5,5,6,6-Hexafluorodihydro-4H-1,3,2-dithiazine 1,1,3,3-tetraoxide

Uniqueness

4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium is unique due to its specific ring structure and the presence of both fluorine and sulfur atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

808752-25-2

Molecular Formula

C21H15F6NO4S3

Molecular Weight

555.5 g/mol

IUPAC Name

4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium

InChI

InChI=1S/C18H15S.C3F6NO4S2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h1-15H;/q+1;-1

InChI Key

DUUUGLJXPJUUOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F

Origin of Product

United States

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